molecular formula C13H15F3N4O3S B2999618 3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-00-8

3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2999618
CAS No.: 2034479-00-8
M. Wt: 364.34
InChI Key: UVSUUTMRXVGNHS-UHFFFAOYSA-N
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Description

3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-00-8) is a high-purity chemical compound with the molecular formula C13H15F3N4O3S and a molecular weight of 364.34 g/mol . This complex synthetic intermediate, featuring a piperidine ring connected to a pyrazine-2-carbonitrile via an ether linkage and a sulfonamide group with a 3,3,3-trifluoropropyl chain, is designed for advanced pharmaceutical and medicinal chemistry research. Its structural characteristics, including a calculated XLogP3 of 1.4 and a topological polar surface area of 105 Ų , make it a valuable scaffold in drug discovery, particularly in the development of novel kinase inhibitors. Compounds within this structural class have demonstrated significant research value as RET kinase inhibitors, as evidenced by patent literature on substituted pyrazolo[1,5-a]pyrazine compounds . The presence of the sulfonamide group and the trifluoropropyl moiety is known to influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for use in biochemical research, hit-to-lead optimization, and as a building block for the synthesis of more complex molecules. It is supplied with comprehensive analytical data to ensure quality and batch-to-batch consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O3S/c14-13(15,16)3-7-24(21,22)20-6-1-2-10(9-20)23-12-11(8-17)18-4-5-19-12/h4-5,10H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSUUTMRXVGNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound notable for its unique structural features, which include a trifluoropropylsulfonyl group attached to a piperidine ring and a pyrazine moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F3N4O3SC_{13}H_{15}F_3N_4O_3S, with a molecular weight of 364.34 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and potential biological activity, making it an appealing candidate for further pharmacological exploration.

While specific biological activities of this compound are not extensively documented, the structural components suggest that it may interact with various biological targets. Compounds with similar structures often exhibit significant pharmacological effects. For instance:

  • Sulfonamide derivatives are known for their antibacterial properties.
  • Piperidine derivatives can show analgesic and anti-inflammatory effects.

The incorporation of the trifluoromethyl group may also contribute to enhanced metabolic stability and bioavailability.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may interact with cyclooxygenase enzymes and other proteins involved in inflammatory processes. In vitro studies indicate that modifications to the pyrazole or piperidine moieties can significantly influence its biological activity and selectivity .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be informative:

Compound Name Structural Features Biological Activity
1-(Trifluoromethyl)-4-piperidoneTrifluoromethyl group; piperidine ringAnalgesic effects
SulfanilamideSulfonamide group; aromatic ringAntibacterial properties
Pyrazinoyl chloridePyrazine moiety; reactive carbonylIntermediate in synthesis

These comparisons highlight that while this compound shares certain structural features with known bioactive compounds, its unique combination of functionalities may confer distinct biological activities.

Case Studies and Research Findings

Research into the biological activity of compounds similar to this compound has shown promising results. For example:

  • Anti-inflammatory Potential : Compounds with sulfonamide groups have demonstrated significant anti-inflammatory effects in various models.
  • Analgesic Properties : Piperidine derivatives have been extensively studied for their analgesic properties, suggesting potential pathways for this compound's efficacy.

Further studies are necessary to elucidate the specific mechanisms by which this compound exerts its effects and to identify any potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of pyrazine-2-carbonitriles with piperidine-sulfonyl substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Piperidine Sulfonyl Molecular Formula Molecular Weight Key Features
Target Compound : 3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 3,3,3-Trifluoropropyl Likely C14H15F3N4O3S ~368.35 (estimated) High lipophilicity due to trifluoromethyl group; potential metabolic stability.
BK71781 : 3-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile Thiophene-2-carbonyl C15H14N4O2S 314.36 Aromatic heterocycle (thiophene) enhances π-π interactions; lower molecular weight.
Pyridin-3-ylsulfonyl Analog : 3-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Pyridin-3-yl C15H15N5O3S 345.4 Pyridine sulfonyl group introduces hydrogen-bonding potential; higher polarity.
Ethylsulfonyl Analog : 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Ethyl C12H16N4O3S 296.35 Simpler alkyl chain; lower steric hindrance and molecular weight.
4-Propyl-1,2,3-Thiadiazole Analog : 3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 4-Propyl-1,2,3-thiadiazole-5-carbonyl C16H18N6O2S 358.4 Thiadiazole ring introduces rigidity and potential bioactivity.

Key Findings from Comparative Analysis

Lipophilicity and Bioavailability: The trifluoropropyl group in the target compound increases lipophilicity compared to ethylsulfonyl (ClogP ~2.5 vs. Thiophene and pyridine analogs exhibit moderate lipophilicity but may suffer from faster metabolic clearance due to aromatic oxidation .

Synthetic Complexity :

  • The trifluoropropyl chain requires specialized fluorination steps, increasing synthetic difficulty compared to ethyl or thiophene derivatives .
  • Thiadiazole-containing analogs (e.g., ) involve multi-step heterocycle synthesis, raising production costs.

Biological Activity :

  • Pyrazine-2-carbonitriles with sulfonyl-piperidine moieties are reported as kinase inhibitors (e.g., CHK1) . The trifluoropropyl group may enhance target binding through hydrophobic interactions.
  • Ethylsulfonyl analogs show reduced potency in kinase assays compared to bulkier substituents, suggesting steric and electronic factors are critical .

Ethylsulfonyl analogs are prone to sulfoxide formation, a common metabolic pathway .

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